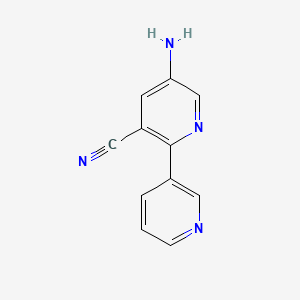

5-Amino-2,3-bipyridine-3-carbonitrile

Description

5-Amino-2,3-bipyridine-3-carbonitrile is a heterocyclic compound featuring a bipyridine backbone with amino and cyano functional groups. The bipyridine core enables π-π stacking interactions, while the electron-withdrawing cyano group and electron-donating amino group enhance reactivity and binding affinity in biological systems .

Properties

Molecular Formula |

C11H8N4 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

5-amino-2-pyridin-3-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C11H8N4/c12-5-9-4-10(13)7-15-11(9)8-2-1-3-14-6-8/h1-4,6-7H,13H2 |

InChI Key |

SZMARTYTIIAUDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=C(C=N2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-bipyridine-3-carbonitrile typically involves the reaction of 2,3-bipyridine with an appropriate amine and a nitrile source. One common method involves the use of 2,3-bipyridine-3-carbonitrile as a starting material, which is then reacted with ammonia or an amine under specific conditions to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production methods for 5-Amino-2,3-bipyridine-3-carbonitrile are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-bipyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form amines or other functional groups.

Substitution: The compound can undergo substitution reactions, where the amino or nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

5-Amino-2,3-bipyridine-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Amino-2,3-bipyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through binding to specific proteins.

Comparison with Similar Compounds

2,3′-Bipyridine-5-carbonitrile

2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

- Molecular Formula : C₁₉H₁₄N₈O

- Key Features: Incorporates a chromeno-pyridine fused system with additional amino and pyrazole substituents.

- Synthesis: Prepared via multicomponent reactions involving salicylaldehyde and malononitrile derivatives, emphasizing efficiency and scalability .

- Applications : Explored for anticancer and antimicrobial activity due to its polyfunctional structure .

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

- Molecular Formula : C₇H₄F₃N₃

- Molecular Weight : 187.12 g/mol

- Key Features : Substitution of the bipyridine system with a trifluoromethyl group enhances lipophilicity and metabolic stability.

- Applications : Intermediate in synthesizing apalutamide (a prostate cancer drug), highlighting its role in targeting androgen receptors .

2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

- Molecular Formula : C₁₆H₁₂N₆O₂

- Key Features : Nitromethyl substituent introduces strong electron-withdrawing effects, altering redox properties.

- Synthesis : Achieved via mild multicomponent protocols, yielding products with high purity and crystallinity .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: Multicomponent reactions (e.g., ) are superior for constructing complex chromeno-pyridine derivatives compared to traditional stepwise methods, reducing reaction steps and improving yields.

- Bioactivity Trends: Amino and cyano groups enhance binding to biological targets (e.g., DNA, enzymes), while fluorinated substituents (e.g., trifluoromethyl) improve pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.